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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841 Get Quote

This guide provides an objective comparison of the preclinical performance of SAR103168 with

other multi-targeted kinase inhibitors investigated for acute myeloid leukemia (AML) and

myelodysplastic syndromes (MDS). The information is intended for researchers, scientists, and

drug development professionals to facilitate an independent validation of SAR103168's

preclinical profile.

Introduction to SAR103168
SAR103168 is a novel, multi-targeted kinase inhibitor that has demonstrated preclinical activity

in various in vitro and in vivo models of myeloid leukemias.[1] It has been shown to inhibit

proliferation and induce apoptosis in leukemic cells.[1] A phase I clinical trial in patients with

relapsed/refractory AML or high-risk MDS was initiated but was discontinued prior to reaching

the maximum tolerated dose due to unpredictable drug exposure.[1] Preclinical data suggested

that the doses tested in the clinical trial may have been too low to elicit a significant clinical

benefit.[1]

Mechanism of Action and Target Profile
SAR103168 is a potent inhibitor of the Src kinase family and also targets a range of other

kinases implicated in AML pathogenesis. Its broad-spectrum activity provides a rationale for its

investigation in this heterogeneous disease.
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Caption: Signaling pathways inhibited by SAR103168.

Comparative In Vitro Activity
The in vitro potency of SAR103168 has been evaluated against various AML cell lines and

compared with other multi-targeted kinase inhibitors.
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Drug Target Kinases Cell Line IC50 (nM) Reference

SAR103168

Src, Abl, VEGFR,

Tie2, PDGFR,

FGFR, EGFR

Src Kinase

Assay
0.65 ± 0.02 [2]

AML cell lines

(general)
Nanomolar [2]

Sorafenib

RAF, VEGFR,

PDGFR, c-KIT,

FLT3

MV4-11 (FLT3-

ITD)
2 [3]

Kasumi-1 (c-KIT

mutation)
23 [3]

OCI-AML2 >40,000 [3]

MOLM-13 (FLT3-

ITD)
0.001 (μM) [4]

Regorafenib

VEGFR, TIE2,

PDGFR, FGFR,

c-KIT, RET, RAF

Not specified for

AML
4-180 [5]

Gilteritinib FLT3, AXL
MV4-11 (FLT3-

ITD)
0.92 [6]

MOLM-13 (FLT3-

ITD)
2.9 [6]

Ba/F3 (FLT3-

ITD)
1.8 [6]

Ba/F3 (FLT3-

D835Y)
1.6 [6]

Quizartinib FLT3
MV4-11 (FLT3-

ITD)
0.40 [1]

MOLM-13 (FLT3-

ITD)
0.89 [1]
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MOLM-14 (FLT3-

ITD)
0.73 [1]

Comparative In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-leukemic activity of SAR103168 in AML

xenograft models.

Drug Model Dosing Key Findings Reference

SAR103168

SCID mice with

AML xenografts

(KG1, EOL-1,

Kasumi-1, CTV1)

and CML

xenografts

(K562)

Intravenous or

oral

Impaired tumor

growth and

induced tumor

regression.

[2]

Sorafenib

NCr nu/nu mice

with MV4-11 or

EOL-1

xenografts

Oral, 14 days
>60% complete

responses.
[7]

Murine model of

FLT3/ITD AML
Not specified

Significantly

lowered leukemic

burden in spleen

and liver.

[7]

Gilteritinib

Nude mice with

Ba/F3 xenografts

(FLT3-ITD, FLT3-

D835Y, or FLT3-

ITD-D835Y)

30 mg/kg

Induced tumor

regression in all

three models.

[6]

Quizartinib

Mouse xenograft

model with MV4-

11 cells

1 mg/kg and 10

mg/kg, once

daily, oral

Tumor

regression

observed at both

doses.

[1]
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Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent

validation.

Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of kinase inhibitors on

AML cell lines.

Caption: Workflow for a typical cell proliferation assay.

Detailed Steps:

AML cell lines (e.g., MV4-11, MOLM-13, KG-1) are cultured in appropriate media.

Cells are seeded into 96-well plates at a predetermined density.[8]

A serial dilution of the test compound (e.g., SAR103168) and comparator drugs is prepared.

The cells are treated with the compounds for a specified period, typically 48 to 72 hours.

A cell proliferation reagent, such as MTT or CellTiter-Glo, is added to each well.[8]

After a further incubation period, the absorbance or luminescence is measured using a plate

reader.

The data is analyzed to determine the concentration of the drug that inhibits cell growth by

50% (IC50).[9]

Apoptosis Assay
Objective: To assess the induction of apoptosis in AML cells following treatment with kinase

inhibitors.

Caption: Workflow for an Annexin V/PI apoptosis assay.

Detailed Steps:
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AML cells are treated with the kinase inhibitor at various concentrations for a defined period

(e.g., 24-48 hours).

Cells are harvested and washed with PBS.[10]

The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium

Iodide (PI) according to the manufacturer's protocol.[10][11]

The stained cells are analyzed by flow cytometry.[10]

The percentages of live, early apoptotic (Annexin V-positive, PI-negative), late

apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-

positive) cells are quantified.[11]

In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of kinase inhibitors in a murine model of AML.

Caption: Workflow for an AML xenograft study.

Detailed Steps:

Immunodeficient mice (e.g., NOD/SCID or NSG) are used.[12]

Human AML cells (e.g., MV4-11, KG-1) are injected either subcutaneously to form solid

tumors or intravenously to establish a disseminated leukemia model.[13][14]

Once tumors are established or leukemia is engrafted, mice are randomized into treatment

and control groups.[15]

The test compound (e.g., SAR103168) is administered via an appropriate route (e.g., oral

gavage, intravenous injection) at a predetermined dose and schedule.

Tumor volume is measured regularly for subcutaneous models, or leukemia burden is

assessed by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow for

disseminated models.[13]

Animal body weight and overall health are monitored throughout the study.
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At the end of the study, tumors may be excised for further analysis, and survival data is

collected.

Conclusion
The preclinical data for SAR103168 demonstrates its potent and broad-spectrum kinase

inhibitory activity, leading to anti-proliferative and pro-apoptotic effects in AML models. While

direct head-to-head comparative studies are limited, the available data suggests that

SAR103168's in vitro potency is within the range of other clinically investigated multi-targeted

kinase inhibitors. The in vivo data, although qualitative, indicates a potential for tumor

regression. Further quantitative in vivo studies and a more comprehensive profiling of its

activity across a wider panel of AML subtypes would be beneficial for a more complete

independent validation and to better understand its therapeutic potential in AML and MDS.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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